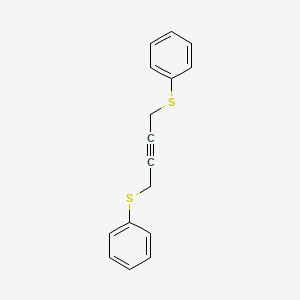
4-Phenylsulfanylbut-2-ynylsulfanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylsulfanylbut-2-ynylsulfanylbenzene is an organic compound with the molecular formula C16H14S2 It is characterized by the presence of two phenylsulfanyl groups attached to a but-2-ynyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylsulfanylbut-2-ynylsulfanylbenzene typically involves the reaction of thiophenol with 1,4-dichloro-2-butyne. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The general reaction scheme is as follows:
Step 1: Thiophenol reacts with 1,4-dichloro-2-butyne in the presence of a base to form the intermediate compound.
Step 2: The intermediate compound undergoes further reaction with thiophenol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylsulfanylbut-2-ynylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Phenylsulfanylbut-2-ynylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Phenylsulfanylbut-2-ynylsulfanylbenzene involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Diphenylthio-but-2-in
- 1,4-bis(phenylthio)but-2-yne
- Benzene,1,1’-[2-butyne-1,4-diylbis(thio)]bis
- 1,4-Bis-(phenylthio)-2-butin
- 1,4-bis(phenylthio)-2-butyne
- 1,4-bis(phenylthio)butyne
Uniqueness
4-Phenylsulfanylbut-2-ynylsulfanylbenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
13597-12-1 |
|---|---|
Fórmula molecular |
C16H14S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-phenylsulfanylbut-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C16H14S2/c1-3-9-15(10-4-1)17-13-7-8-14-18-16-11-5-2-6-12-16/h1-6,9-12H,13-14H2 |
Clave InChI |
VKMSXUUAXDGPPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC#CCSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


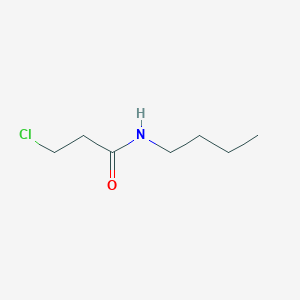
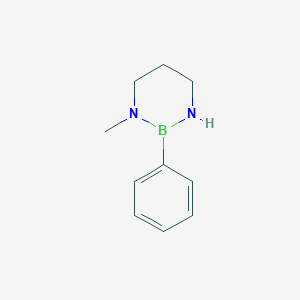
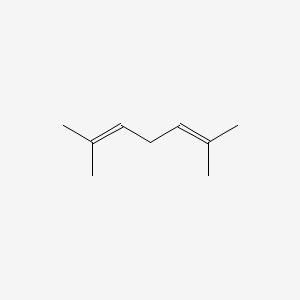
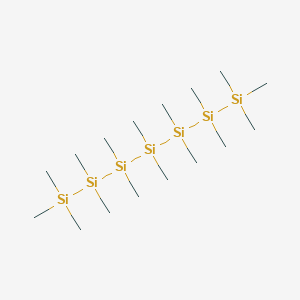
![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)


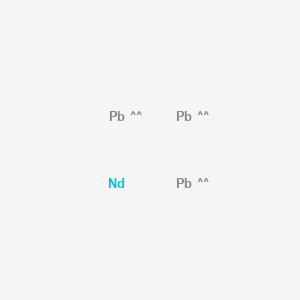
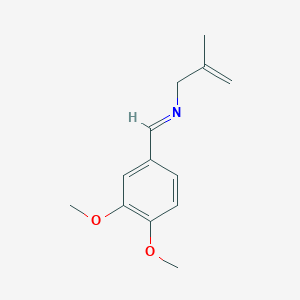
![2-{2-(Acetyloxy)-3-[2-(acetyloxy)-5-methylbenzyl]-5-chlorobenzyl}-4-methylphenyl acetate](/img/structure/B14729489.png)
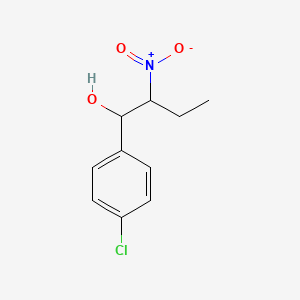
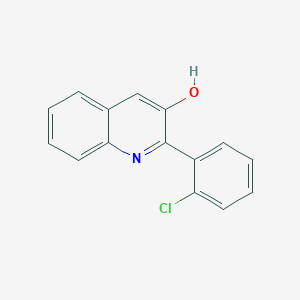
![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)
